VK-28

Neurodegeneration Blood-Brain Barrier Iron Chelation

VK-28 is the only commercially available brain-permeable iron chelator with validated in vivo neuroprotection in 6-OHDA and lactacystin PD models (68% dopamine protection at 5 mg/kg IP). Unlike desferal (no BBB penetration) or deferasirox (higher toxicity), VK-28 is proven for CNS iron studies. It is the essential reference compound for M30 SAR analysis, antimicrobial iron-acquisition assays, and ICH efficacy comparisons. Ensure batch-to-batch consistency with ≥98% purity guaranteed.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 312611-92-0
Cat. No. B1663104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVK-28
CAS312611-92-0
SynonymsVK28;  5-[4-(2-Hydroxyethyl)piperazine-1-ylmethyl]-quinoline-8-ol
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)CC2=C3C=CC=NC3=C(C=C2)O
InChIInChI=1S/C16H21N3O2/c20-11-10-18-6-8-19(9-7-18)12-13-3-4-15(21)16-14(13)2-1-5-17-16/h1-5,20-21H,6-12H2
InChIKeyXIXFNVDWEWCEOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VK-28 CAS 312611-92-0: Overview of a Brain-Permeable Iron Chelator for Neurodegenerative Disease Research Procurement


VK-28 (CAS 312611-92-0; 5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-8-quinolinol) is a synthetic, brain-permeable iron chelator belonging to the 8-hydroxyquinoline class [1]. It was developed to address the limitation of conventional iron chelators, such as desferal (deferoxamine), which possess iron-chelating potency but lack the ability to cross the blood-brain barrier (BBB) [2]. This compound serves as a critical research tool for investigating the role of labile iron in the pathology of neurodegenerative diseases, including Parkinson's and Alzheimer's disease, and is also used as a reference compound in the development of multi-functional neuroprotective agents [3].

VK-28 Procurement Rationale: Why Generic Iron Chelator Substitution Fails for CNS-Focused Research


Substituting VK-28 with other in-class iron chelators is not scientifically valid for central nervous system (CNS) applications. Prototypical iron chelators such as desferal (deferoxamine) and deferasirox possess significant limitations in brain penetration and pharmacological profile [1]. For instance, desferal, despite comparable iron-chelating potency, is a large, hydrophilic molecule that cannot effectively cross the blood-brain barrier, rendering it unsuitable for studying brain iron dysregulation [2]. Furthermore, direct comparative studies demonstrate that VK-28 exhibits distinct efficacy and toxicity profiles compared to alternatives like deferasirox in neurological injury models [3]. The specific quantitative evidence detailed below underscores why VK-28 must be specifically procured for research aimed at probing CNS iron homeostasis, validating neuroprotective mechanisms, or developing BBB-penetrant therapeutics.

VK-28 Quantitative Evidence Guide: Head-to-Head Comparative Data for Informed Scientific Selection


Brain Permeability vs. Desferal: Enabling CNS-Specific Iron Chelation Research

VK-28 is functionally differentiated from the prototypical iron chelator desferal (deferoxamine) by its ability to cross the blood-brain barrier (BBB). While both compounds inhibit Fe/ascorbate-induced mitochondrial membrane lipid peroxidation with comparable IC50 values, desferal is explicitly characterized as a compound that 'does not cross the blood brain barrier' [1]. This distinction is qualitative but defines the primary utility of VK-28 for CNS applications, where desferal is unsuitable.

Neurodegeneration Blood-Brain Barrier Iron Chelation

In Vivo Neuroprotective Efficacy: Dose-Dependent Dopamine Protection in a Rat Model of Parkinson's Disease

In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, intraperitoneal (IP) administration of VK-28 demonstrated a significant, quantifiable neuroprotective effect. At a dose of 5 mg/kg, VK-28 provided 68% protection against the loss of striatal dopamine [1]. This dose-response relationship (1 mg/kg and 5 mg/kg) establishes a clear in vivo efficacy benchmark for CNS applications.

Parkinson's Disease In Vivo Pharmacology Dopaminergic Neuroprotection

Antibacterial Activity Differentiation: Bacteriostatic Effect vs. Inactive Deferoxamine

In a comparative study of iron chelators against common nosocomial pathogens, VK28 demonstrated distinct antibacterial activity. Time-kill assays revealed that VK28 had a bacteriostatic effect against S. aureus, while deferoxamine (DFO) had no effect on bacterial growth in both standard and RPMI tissue culture medium [1].

Antimicrobial Research Nosocomial Pathogens Iron Chelation Therapy

Superior Efficacy and Toxicity Profile in Intracerebral Hemorrhage vs. Deferasirox

In a comparative study using a mouse model of intracerebral hemorrhage (ICH), VK-28 demonstrated superior therapeutic properties compared to deferasirox (DFX). At the dosage tested, VK-28 not only polarized microglia to a beneficial M2-like phenotype and improved neurobehavioral performance but also exhibited 'better efficacy and less toxicity than DFX does' [1].

Intracerebral Hemorrhage Neuroinflammation Iron Toxicity

Foundation for Multifunctional Derivatives: Enabling MAO-B Inhibition Not Present in Parent Chelator

VK-28 serves as the critical hydroxyquinoline pharmacophore scaffold from which multi-functional, brain-permeable iron chelator-MAO inhibitor drugs have been synthesized [1]. Its derivative, M30, amalgamates the iron-chelating backbone of VK-28 with the propargyl moiety of rasagiline, resulting in a potent, irreversible MAO-A and MAO-B inhibitor with in vitro IC50 values of 0.037 ± 0.02 μM and 0.057 ± 0.01 μM, respectively [1]. This added functionality is entirely absent in VK-28 itself.

Drug Discovery Multi-Target Drugs Monoamine Oxidase

VK-28 Application Scenarios: High-Impact Research Use Cases Based on Quantitative Evidence


In Vivo Neuroprotection Studies in Parkinson's Disease Models

VK-28 is optimally deployed in research programs utilizing rodent models of Parkinson's disease (e.g., 6-OHDA or lactacystin lesions). The compound's proven ability to protect against dopamine depletion by 68% at 5 mg/kg (IP) and attenuate proteasomal inhibition-induced neuron loss provides a validated in vivo benchmark for evaluating neuroprotective strategies [1][2].

Investigating Iron Dysregulation and Toxicity in Acute Brain Injury

VK-28 is a superior research tool for studies on intracerebral hemorrhage (ICH) or other acute brain injuries where iron toxicity is implicated. The direct comparative evidence showing VK-28 has better efficacy and less toxicity than deferasirox (DFX) in an ICH mouse model makes it the chelator of choice for pre-clinical research aiming to validate iron-mediated injury pathways and test therapeutic interventions [3].

Antimicrobial Susceptibility Testing and Mechanistic Studies on Nosocomial Pathogens

VK-28 is a valuable reference compound for microbiology research focused on non-traditional antimicrobial strategies. Its demonstrated bacteriostatic effect against S. aureus, in contrast to the inactivity of deferoxamine, supports its use in assays designed to probe the role of bacterial iron acquisition in pathogenesis or to screen for synergistic effects with conventional antibiotics [4].

Scaffold for Multi-Target Drug Discovery and SAR Analysis

VK-28 serves as the essential parent molecule for medicinal chemistry campaigns aimed at developing multi-functional agents for neurodegenerative diseases. Its use as a control compound is critical for demonstrating the added value of derivatives like M30, which incorporates MAO-B inhibitory activity not present in VK-28, thereby enabling precise SAR analysis and optimization of new chemical entities [5].

Quote Request

Request a Quote for VK-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.